Enantiomeric Purity Dictates Antifungal Potency: L-HON vs. DL-HON
The (S)-enantiomer (L-HON) is the active antifungal species. The racemic DL-form exhibits precisely half the activity of L-HON, demonstrating that the (R)-enantiomer contributes negligible antifungal efficacy [1]. For procurement decisions, specifying the L-enantiomer (CAS 26911-39-7) rather than the racemate (CAS 4439-84-3) is essential to achieve intended biological potency.
| Evidence Dimension | Antifungal activity (relative potency) |
|---|---|
| Target Compound Data | L-HON: full activity (arbitrarily set as 1× baseline) |
| Comparator Or Baseline | DL-HON (racemate): half as active as L-HON |
| Quantified Difference | DL-form is 50% less active than L-HON (2-fold difference) |
| Conditions | Antifungal activity assay (Tatsuoka et al., as cited in DrugFuture and PeptideDB) |
Why This Matters
Procurement of the racemic DL-form instead of the L-enantiomer results in a predictable 50% loss of antifungal potency, directly impacting experimental reproducibility and therapeutic efficacy studies.
- [1] DrugFuture. HON: 5-Hydroxy-4-oxonorvaline. Pharmacological Activity Data. The DL-form is half as active as L-HON. LD50 in mice (mg/kg): 5200 i.v.; 8000 s.c.; 7600 orally. View Source
